molecular formula C8H12O4 B1248384 cis-4-Octenedioic acid CAS No. 38561-68-1

cis-4-Octenedioic acid

Cat. No.: B1248384
CAS No.: 38561-68-1
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-UPHRSURJSA-N
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Description

cis-4-Octenedioic acid, also known as (Z)-4-octene-1,8-dioic acid, is an organic compound belonging to the class of dicarboxylic acids. It contains two carboxylic acid groups and a double bond in the cis configuration. This compound is a hydrophobic molecule and is practically insoluble in water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

cis-4-Octenedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in the oxidation of unsaturated fatty acids. The interaction of this compound with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase is crucial for its role in metabolic pathways . These interactions facilitate the breakdown and utilization of fatty acids, contributing to energy production and other metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of certain metabolites and enzymes within cells. For example, in studies involving non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia, lower plasma levels of this compound were associated with alterations in lipid metabolism . This suggests that this compound may play a role in regulating lipid homeostasis and influencing cellular metabolic functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It binds to enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase, which catalyzes the initial step in the β-oxidation of fatty acids. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways . These interactions at the molecular level are essential for understanding the compound’s role in cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to influence cellular metabolic processes and maintain lipid homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to positively influence lipid metabolism and energy production. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal metabolic functions and causing oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA oxidase and enoyl-CoA hydratase, which are essential for the β-oxidation of fatty acids . These interactions facilitate the breakdown of unsaturated fatty acids, leading to the production of energy and other metabolic intermediates. The role of this compound in these pathways underscores its importance in maintaining metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins and may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are critical for its metabolic functions and interactions with other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. It is primarily found in the mitochondria, where it participates in the β-oxidation of fatty acids . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is essential for its role in energy production and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Octenedioic acid can be achieved through various methods. One common approach involves the oxidation of cis-4-octene using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of maleic acid or maleic anhydride, followed by isomerization to obtain the cis configuration. The process requires precise control of temperature and pressure to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: cis-4-Octenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids or completely oxidized to carbon dioxide and water.

    Reduction: Reduction of the double bond can yield saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products:

    Oxidation: Shorter-chain dicarboxylic acids or carbon dioxide and water.

    Reduction: Saturated dicarboxylic acids.

    Esterification: Esters of this compound.

Scientific Research Applications

cis-4-Octenedioic acid has several applications in scientific research:

Comparison with Similar Compounds

    trans-4-Octenedioic acid: The trans isomer of 4-octenedioic acid, differing in the configuration of the double bond.

    Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length but lacking a double bond.

    Maleic acid: An unsaturated dicarboxylic acid with a cis configuration but a shorter carbon chain.

Uniqueness: cis-4-Octenedioic acid is unique due to its specific cis configuration and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its saturated and trans isomers. Its role in metabolic pathways and potential as a biomarker further distinguish it from other dicarboxylic acids .

Properties

IUPAC Name

(Z)-oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314525
Record name cis-4-Octenedioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801314525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38561-68-1
Record name cis-4-Octenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38561-68-1
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Record name cis-4-Octenedioic acid
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Record name 38561-68-1
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Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96 - 98 °C
Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed an vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers. NMR (CDCl3, major isomer): 19.24, 20.61, 23.11, 25.62, 30.55, 33.53, 35.02, 42.41, 48.29, 50.20, 65.30, 114.46, 124.33, 125.58, 127.15, 128.70, 129.29, 131.10, 132.46, 139.54, 146.76, 147.98, 173.76, 174.39.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Ru]Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)-dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed in vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Octenedioic acid
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Customer
Q & A

Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?

A1: Research suggests that this compound is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of this compound.

Q2: How does this compound relate to hypertriglyceridemia?

A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of this compound in the HTG group. [] This suggests a potential link between the metabolism of this compound and triglyceride levels, although further investigation is needed to establish a causal relationship.

Q3: Can this compound serve as a biomarker for any specific conditions?

A3: While not definitively established as a biomarker, the altered levels of this compound observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.

Q4: Has this compound been explored for its potential impact on food quality?

A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of this compound compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for this compound in the spoilage process.

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